An In-depth Technical Guide to the Synthesis and Characterization of 13-Hydroxy-9-octadecenoic Acid (13-HODE)
An In-depth Technical Guide to the Synthesis and Characterization of 13-Hydroxy-9-octadecenoic Acid (13-HODE)
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Hydroxy-9-octadecenoic acid (13-HODE), a prominent oxidized metabolite of linoleic acid, is a critical signaling molecule implicated in a myriad of physiological and pathological processes. Its stereoisomers, particularly 13(S)-HODE, are subjects of intense research due to their roles in inflammation, cancer, and cardiovascular diseases. This technical guide provides a comprehensive overview of the synthesis and characterization of 13-HODE, offering detailed experimental protocols and in-depth analysis of its biological functions. The synthesis section covers both chemo-enzymatic and enzymatic methodologies, providing researchers with versatile options for obtaining this lipid mediator. The characterization section details the key analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy, essential for the structural elucidation and quantification of 13-HODE. Furthermore, this guide delves into the intricate signaling pathways modulated by 13-HODE, with a focus on its interaction with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and its inhibitory effect on the mammalian Target of Rapamycin (mTOR). This document is intended to be a valuable resource for researchers in lipid biology, drug discovery, and translational medicine, facilitating further exploration of the therapeutic potential of 13-HODE and its derivatives.
Introduction
13-Hydroxy-9-octadecenoic acid (13-HODE) is a member of the octadecanoid family of signaling lipids, derived from the oxygenation of linoleic acid. It exists as different stereoisomers, with 13(S)-HODE being a major product of enzymatic reactions in mammals, primarily through the action of 15-lipoxygenase (15-LOX).[1][2] This bioactive lipid is involved in a diverse range of cellular processes, acting as a ligand for nuclear receptors and modulating key signaling cascades.[3] Its roles in regulating inflammation, cell proliferation, and apoptosis have positioned it as a molecule of significant interest in the context of various diseases, including atherosclerosis, diabetes, and cancer.[4][5] Understanding the synthesis and precise characterization of 13-HODE is paramount for elucidating its biological functions and exploring its therapeutic potential.
Synthesis of 13-Hydroxy-9-octadecenoic Acid
The synthesis of 13-HODE can be achieved through both chemo-enzymatic and purely enzymatic methods. The choice of method often depends on the desired stereospecificity, yield, and scale of production.
Chemo-enzymatic Synthesis
A common chemo-enzymatic approach involves the enzymatic generation of the hydroperoxy intermediate, 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HPODE), from linoleic acid using soybean lipoxygenase-1, followed by chemical reduction.
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Enzymatic Oxidation of Linoleic Acid:
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Prepare a solution of linoleic acid (substrate) in a borate (B1201080) buffer (e.g., 0.1 M, pH 9.0-11.0).[6]
-
Cool the solution to a controlled temperature (e.g., 5°C).[6]
-
Introduce a high concentration of soybean lipoxygenase-1 (e.g., 4 mg/mL).[6]
-
Ensure a continuous supply of oxygen by bubbling the gas through the reaction mixture or maintaining a positive oxygen pressure (e.g., 2.5 bar).[6]
-
Monitor the reaction progress by UV spectroscopy, observing the increase in absorbance at 234 nm, which is characteristic of the conjugated diene system in 13(S)-HPODE.[7]
-
The reaction is typically allowed to proceed for a defined period, after which the enzyme is denatured to stop the reaction.
-
-
Reduction of 13(S)-HPODE:
-
Following the enzymatic step, the hydroperoxide intermediate (13(S)-HPODE) is reduced to the corresponding alcohol (13(S)-HODE).
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A solution of sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) is a commonly used reducing agent.[8] Add the NaBH₄ solution to the reaction mixture containing 13(S)-HPODE and stir for a sufficient time (e.g., 30 minutes) at room temperature to ensure complete reduction.
-
Alternatively, stannous chloride (SnCl₂) can be used for the reduction.[9]
-
-
Purification:
-
Acidify the reaction mixture to protonate the carboxylic acid group of 13(S)-HODE.
-
Perform a liquid-liquid extraction using an organic solvent such as diethyl ether or ethyl acetate (B1210297) to isolate the lipid products.
-
Wash the organic phase with brine and dry it over anhydrous sodium sulfate.
-
Concentrate the organic extract under reduced pressure.
-
Purify the crude product using silica (B1680970) gel column chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain pure 13(S)-HODE.[8]
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Chemical Synthesis
A purely chemical synthesis provides an alternative route, particularly for obtaining specific isomers or analogs. One reported method involves a palladium-catalyzed coupling reaction.
This multi-step synthesis requires expertise in organic chemistry. A key step involves the coupling of two fragments:
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Preparation of Key Intermediates:
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Synthesize methyl Z-10-iododec-9-enoate.
-
Prepare tri-n-butyl(3(S)-dimethyl-tert-butylsilyloxy)-oct-l-enylstannane from 3(S)-oct-l-yn-3-ol.[6] The optical activity of the final product is determined by the enantiopurity of this starting material, which can be obtained through methods like enzymatic resolution of (±)-3-acyloxyoct-l-ynes.[6]
-
-
Palladium-Catalyzed Coupling:
-
Perform a Stille coupling reaction between methyl Z-10-iododec-9-enoate and the tri-n-butylstannane derivative using a palladium(II) catalyst.[6]
-
-
Deprotection and Hydrolysis:
-
Remove the silyl (B83357) protecting group from the hydroxyl function.
-
Hydrolyze the methyl ester to yield the free carboxylic acid, 13(S)-HODE.
-
-
Purification:
-
Purify the final product using chromatographic techniques as described in the chemo-enzymatic protocol.
-
Characterization of 13-Hydroxy-9-octadecenoic Acid
Accurate structural and quantitative analysis is crucial for studying the biological activity of 13-HODE. A combination of spectroscopic and spectrometric techniques is typically employed.
Mass Spectrometry (MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification and quantification of 13-HODE in biological samples.
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used.
-
Precursor Ion: The deprotonated molecule [M-H]⁻ for 13-HODE is observed at a mass-to-charge ratio (m/z) of 295.2278.[10]
-
Fragmentation: Collision-induced dissociation (CID) of the precursor ion generates characteristic product ions. For 13-HODE, a specific and quantifiable product ion is found at m/z 195.[11] This allows for differentiation from its isomer, 9-HODE, which produces a characteristic fragment at m/z 171.[11]
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₃₂O₃ | [7] |
| Molecular Weight | 296.44 g/mol | [12] |
| Precursor Ion [M-H]⁻ | 295.2278 m/z | [10] |
| Key Product Ion | 195 m/z | [11] |
Table 1: Mass Spectrometric Data for 13-HODE.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of 13-HODE, particularly for confirming the stereochemistry of the double bonds.
UV-Vis Spectroscopy
The conjugated diene system in 13-HODE gives rise to a characteristic ultraviolet (UV) absorbance.
| Parameter | Value | Reference |
| λmax | 234 nm | [7][13] |
Table 2: UV Spectroscopic Data for 13-HODE.
Biological Significance and Signaling Pathways
13-HODE is not merely a product of lipid peroxidation but an active signaling molecule that modulates critical cellular pathways.
Activation of PPARγ Signaling
13-HODE is a known endogenous ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation.[3][14]
-
Mechanism: Upon binding to 13-HODE, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
-
Downstream Effects: Activation of PPARγ by 13-HODE in macrophages can lead to increased expression of genes involved in lipid uptake and metabolism, such as CD36.[15] This has significant implications for conditions like atherosclerosis.
Caption: 13-HODE activation of the PPARγ signaling pathway.
Inhibition of mTOR Signaling
Recent studies have identified 13(S)-HODE as a direct inhibitor of the mammalian Target of Rapamycin (mTOR), a central regulator of cell growth, proliferation, and metabolism.[1][16]
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Mechanism: 13(S)-HODE binds directly to the ATP-binding catalytic domain of mTOR, acting as an ATP-competitive inhibitor.[1][17] This prevents mTOR from phosphorylating its downstream targets.
-
Downstream Effects: Inhibition of mTOR by 13(S)-HODE leads to reduced signaling through the mTOR pathway, resulting in suppressed cancer cell growth and proliferation.[1][16] This discovery has opened new avenues for investigating 13(S)-HODE as a potential anti-cancer agent.
Caption: Inhibition of the mTOR signaling pathway by 13(S)-HODE.
Conclusion
13-Hydroxy-9-octadecenoic acid is a multifaceted signaling lipid with profound implications for human health and disease. The methodologies for its synthesis, whether chemo-enzymatic or purely chemical, provide researchers with the necessary tools to produce this compound for in-depth biological investigation. Robust characterization techniques, particularly LC-MS/MS and NMR, are essential for ensuring the identity and purity of 13-HODE, which is critical for reproducible experimental outcomes. The elucidation of its roles in modulating key signaling pathways, such as PPARγ activation and mTOR inhibition, underscores its potential as a therapeutic target. This guide serves as a foundational resource to support and stimulate further research into the complex biology of 13-HODE and its potential applications in drug development.
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- 10. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
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